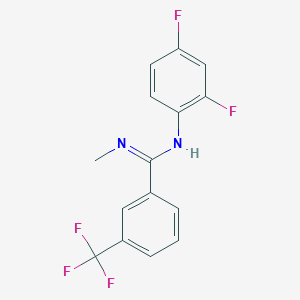
N-(2,4-difluorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide, also known as A-803467, is a small molecule that has been extensively studied for its potential therapeutic applications. A-803467 belongs to the class of compounds known as sodium channel blockers, which have been shown to have analgesic effects.
Wissenschaftliche Forschungsanwendungen
Non-linear Optical (NLO) Materials
- Synthesized benzimidazoles, including similar compounds, show promise as candidates for non-linear optical (NLO) devices due to significant values of molecular hyperpolarizabilities and fine microscopic NLO behavior (Manikandan, Perumal, & Jayamoorthy, 2019).
Synthesis and Properties of Fluorinated Polyimides
- Novel diamine monomers related to this compound have been synthesized, leading to the creation of fluorinated polyimides with low water absorption and low dielectric constants, showing high thermal stability and suitability for various industrial applications (Banerjee, Madhra, Salunke, & Jaiswal, 2003).
Catalytic Applications in Organic Synthesis
- Compounds with structural similarities are used as catalysts in electrophilic trifluoromethylation reactions, a significant process in organic synthesis (Mejía & Togni, 2012).
Antipathogenic Activity
- Thiourea derivatives with structural resemblances to the compound have demonstrated significant antipathogenic activity, especially against strains known for biofilm growth, highlighting potential applications in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Polymer Synthesis
- Radical polymerization of fluorine-containing maleimides, akin to the compound, has been explored for creating heat- and solvent-resistant polymers, with potential applications in high-performance material engineering (Matsumoto & Kimura, 1998).
Electronic and Optical Applications
- Conjugated polymers incorporating structurally similar benzimidazole units have been synthesized for use in organic photovoltaics, with significant implications for renewable energy technologies (Shim et al., 2015).
Wirkmechanismus
Target of Action
A similar compound, 4-(aminosulfonyl)-n-[(2,4-difluorophenyl)methyl]-benzamide, is known to targetCarbonic Anhydrase 2 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Based on the structural similarity to other fluorinated benzamides, it can be hypothesized that it may interact with its target enzyme, potentially inhibiting its function .
Pharmacokinetics
The physical properties of the compound, such as its low solubility in water , may influence its bioavailability and distribution within the body.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F5N2/c1-21-14(22-13-6-5-11(16)8-12(13)17)9-3-2-4-10(7-9)15(18,19)20/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUKCQSGYMLLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2471905.png)
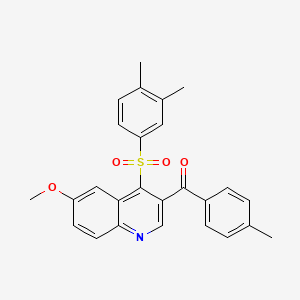

![Stannane, bis[(2-ethyl-1-oxohexyl)oxy]bis(1-methylethoxy)-(9CI)](/img/structure/B2471910.png)
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2471912.png)

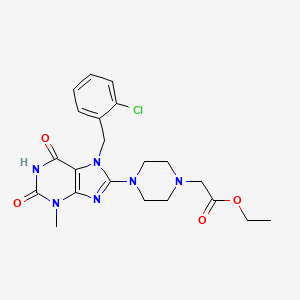
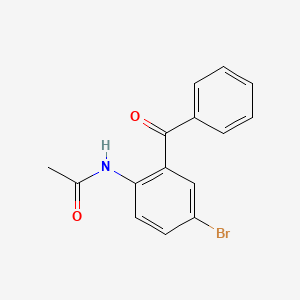
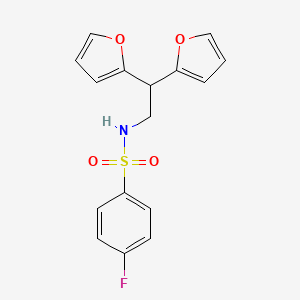
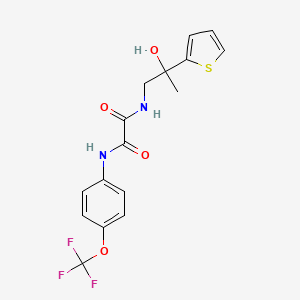
![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2471919.png)


![1-(4-Oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B2471927.png)